molecular formula C10H12N5Na2O7P B1142110 2'-Deoxyguanosine-5'-monophosphoric acid disodium salt CAS No. 33430-61-4

2'-Deoxyguanosine-5'-monophosphoric acid disodium salt

Cat. No.: B1142110
CAS No.: 33430-61-4
M. Wt: 391.19 g/mol
InChI Key: CTPAMSRBXKGZCJ-UHFFFAOYSA-L
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Description

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is an organic compound with the molecular formula C10H12N5Na2O7P. It is a nucleotide derivative used primarily in biochemical and molecular biology research. This compound is a disodium salt form of 2’-deoxyguanosine monophosphate, which is a building block of DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxyguanosine-5’-monophosphoric acid disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. The process can be carried out using various phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a suitable base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylated product.

Industrial Production Methods

Industrial production of 2’-deoxyguanosine-5’-monophosphoric acid disodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine-5’-monophosphate.

    Reduction: It can be reduced to form 2’-deoxyguanosine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 8-oxo-2’-deoxyguanosine-5’-monophosphate.

    Reduction: 2’-deoxyguanosine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is widely used in scientific research, including:

    Chemistry: Studying the physiochemical properties of nucleotides and their interactions.

    Biology: Investigating DNA synthesis and repair mechanisms.

    Medicine: Exploring its role in genetic disorders and potential therapeutic applications.

    Industry: Used in the production of DNA-based materials and as a standard in analytical techniques.

Mechanism of Action

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt acts as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by guanylate kinases to form 2’-deoxyguanosine diphosphate (dGDP), which is further phosphorylated to 2’-deoxyguanosine triphosphate (dGTP). dGTP is then incorporated into DNA during replication and repair processes. The compound’s molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-5’-monophosphoric acid disodium salt
  • 2’-Deoxycytidine-5’-monophosphoric acid disodium salt
  • 2’-Deoxyuridine-5’-monophosphoric acid disodium salt

Uniqueness

2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is unique due to its specific role in forming guanine nucleotides, which are essential for DNA synthesis and repair. Its structure allows it to participate in unique hydrogen bonding and stacking interactions within the DNA double helix, contributing to the stability and function of genetic material.

Properties

CAS No.

33430-61-4

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2

InChI Key

CTPAMSRBXKGZCJ-UHFFFAOYSA-L

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]

Related CAS

902-04-5 (Parent)

Synonyms

2’-Deoxy-​5’-guanylic Acid Sodium Salt;  2’-Deoxy-5’-guanylic Acid Disodium Salt;  2’-Deoxy-guanosine 5’-(Dihydrogen Phosphate) Disodium Salt;  2’-Deoxyguanosine 5’-Phosphate Disodium Salt;  5’-DGMP Disodium Salt;  Deoxyguanosine 5’-Monophosphate Disodium

Origin of Product

United States

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